

Physicochemical Properties of N-(tert-butyl)-2-nitrobenzamide: A Technical Guide

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Compound of Interest

Compound Name: *N*-(tert-butyl)-2-nitrobenzamide

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This technical guide provides a comprehensive overview of the physicochemical properties of **N-(tert-butyl)-2-nitrobenzamide**. Due to the limited availability of specific experimental data for the ortho-nitro isomer, this document presents a comparative analysis with its meta- and para-nitro isomers, as well as the unsubstituted parent compound, N-(tert-butyl)benzamide. This guide also details a plausible experimental protocol for the synthesis and characterization of **N-(tert-butyl)-2-nitrobenzamide** based on established chemical methodologies.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of **N-(tert-butyl)-2-nitrobenzamide** and its related isomers. The data for **N-(tert-butyl)-2-nitrobenzamide** is largely predicted or inferred due to a lack of direct experimental findings in the reviewed literature.

Property	N-(tert-butyl)-2-nitrobenzamide	N-(tert-butyl)-3-nitrobenzamide	N-(tert-butyl)-4-nitrobenzamide	N-(tert-butyl)benzamide
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₃	C ₁₁ H ₁₄ N ₂ O ₃	C ₁₁ H ₁₄ N ₂ O ₃	C ₁₁ H ₁₅ NO
Molecular Weight	222.24 g/mol	222.24 g/mol	222.24 g/mol	177.25 g/mol
Melting Point (°C)	Not available	125[1]	157-158[2]	133-135[3][4]
Boiling Point (°C)	Not available	371.1 ± 25.0 (Predicted)[1]	Not available	Not available
Solubility	Not available	Not available	Not available	Not available

Spectroscopic Data

Detailed spectroscopic data for **N-(tert-butyl)-2-nitrobenzamide** is not readily available. However, the expected spectral characteristics can be inferred from the data of its isomers and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of N-(tert-butyl)-4-nitrobenzamide have been reported.[2][5]

- ¹H NMR (300 MHz, CDCl₃) of N-(tert-butyl)-4-nitrobenzamide: δ 8.22 (d, J = 8.7 Hz, 2H), 7.87 (d, J = 8.7 Hz, 2H), 6.16 (br s, 1H), 1.48 (s, 9H).[2]
- ¹³C NMR (75 MHz, CDCl₃) of N-(tert-butyl)-4-nitrobenzamide: δ 164.9, 149.2, 141.5, 127.9, 123.6, 52.2, 28.7.[2]

For **N-(tert-butyl)-2-nitrobenzamide**, one would expect the aromatic protons to appear as a more complex multiplet due to the ortho-substitution pattern. The tert-butyl protons would likely appear as a singlet around 1.5 ppm, and the amide proton as a broad singlet.

Infrared (IR) Spectroscopy

The IR spectrum of N-(tert-butyl)-4-nitrobenzamide shows characteristic peaks for the N-H stretch and the C=O (amide I) stretch.

- IR (KBr) of N-(tert-butyl)-4-nitrobenzamide (ν_{max} / cm^{-1}): 3330 (N-H), 1643 (C=O).[2]

A similar pattern would be expected for **N-(tert-butyl)-2-nitrobenzamide**, with the addition of characteristic strong absorptions for the nitro group (typically around $1530\text{-}1500\text{ cm}^{-1}$ and $1350\text{-}1300\text{ cm}^{-1}$).

Mass Spectrometry (MS)

Mass spectrometry data for N-(tert-butyl)-4-nitrobenzamide is available, showing a top peak at m/z 150 in GC-MS analysis.[6] The molecular ion peak for **N-(tert-butyl)-2-nitrobenzamide** would be expected at m/z 222.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **N-(tert-butyl)-2-nitrobenzamide** is not explicitly documented in the searched literature, a reliable synthesis can be achieved through the reaction of 2-nitrobenzoyl chloride with tert-butylamine. This method is a standard procedure for the formation of amides.

Synthesis of N-(tert-butyl)-2-nitrobenzamide

Materials:

- 2-Nitrobenzoyl chloride
- tert-Butylamine
- Anhydrous dichloromethane (DCM) or a similar aprotic solvent
- Triethylamine or pyridine (as a base)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate

- Hexanes
- Ethyl acetate

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrobenzoyl chloride (1 equivalent) in anhydrous DCM.
- Cool the solution to 0 °C in an ice bath.
- In a separate flask, dissolve tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
- Add the tert-butylamine solution dropwise to the cooled 2-nitrobenzoyl chloride solution with stirring.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization Methods

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl_3) to confirm the chemical structure.
- IR Spectroscopy: An IR spectrum should be obtained to identify the characteristic functional groups (N-H, C=O, NO_2).

- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
- **Melting Point:** The melting point of the purified product should be determined as an indicator of purity.

Visualizations

Experimental Workflow for Synthesis and Purification



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Caption: Synthetic and purification workflow for **N-(tert-butyl)-2-nitrobenzamide**.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the involvement of **N-(tert-butyl)-2-nitrobenzamide** in any signaling pathways. However, nitroaromatic compounds and benzamides are classes of molecules known to exhibit a wide range of biological activities. Nitro compounds can act as prodrugs that are activated under hypoxic conditions, a characteristic exploited in the development of anticancer and antimicrobial agents.[7] Benzamide derivatives have been investigated for various therapeutic applications, including as antipsychotics, antiemetics, and anticancer agents.[8] Further research is required to elucidate any potential biological effects of **N-(tert-butyl)-2-nitrobenzamide**.

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